molecular formula C7H8BrNO2S B1625957 2-Bromo-4-propylthiazole-5-carboxylic acid CAS No. 81569-64-4

2-Bromo-4-propylthiazole-5-carboxylic acid

Cat. No.: B1625957
CAS No.: 81569-64-4
M. Wt: 250.12 g/mol
InChI Key: CWHXBYKCDWDCKL-UHFFFAOYSA-N
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Description

Significance of Halogenated Thiazole (B1198619) Systems as Chemical Scaffolds

The introduction of a halogen atom, such as bromine, onto the thiazole ring dramatically enhances its utility as a chemical scaffold. Halogenated thiazoles are key intermediates in organic synthesis, providing a reactive handle for further molecular elaboration through various cross-coupling reactions. This strategic placement of a halogen allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds, a crucial step in constructing complex molecular architectures.

Furthermore, halogenation can significantly modulate the physicochemical properties of the parent molecule. The incorporation of a halogen can improve bioactivity, bioavailability, membrane permeability, and binding capacity, which are all critical properties for effective therapeutic agents. nih.gov Specifically, brominated thiazoles are synthesized and utilized as versatile precursors. For instance, both 2-bromothiazole (B21250) and 5-bromothiazole (B1268178) can be converted into their respective carboxylic acids, highlighting a convenient synthetic pathway for these otherwise difficult-to-access compounds. researchgate.net

Overview of Carboxylic Acid Functionality in Synthetic Organic Chemistry

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, prized for its distinct reactivity and physical properties. letopharm.com Its presence in a molecule confers acidity and polarity, and it has a high capacity for forming hydrogen bonds, which influences properties like boiling point and solubility. letopharm.com In the context of drug design, the carboxylic acid moiety is invaluable. It can enhance water solubility and bioavailability and is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity, by acting as a hydrogen bond donor or acceptor. cymitquimica.com

In synthetic chemistry, the carboxylic acid group is exceptionally versatile. It can be transformed into a wide range of other functional groups, including esters, amides, and alcohols. Moreover, it can serve as a directing group in C-H activation reactions, a modern synthetic strategy that allows for the precise modification of complex molecules. chemicalbook.com This dual role as both a key to biological interaction and a flexible synthetic tool makes the carboxylic acid functionality a central feature in the development of pharmaceuticals, agrochemicals, and polymers. cymitquimica.com

Research Context of 2-Bromo-4-propylthiazole-5-carboxylic Acid within Heterocyclic Chemistry

This compound (CAS No. 81569-64-4) is a specific example of a halogenated thiazole carboxylic acid. letopharm.comcymitquimica.comchemicalbook.com While detailed research studies focusing exclusively on this compound are not widely published, its chemical structure places it firmly within the context of heterocyclic building blocks used in discovery chemistry. Its value lies in the combination of its three key features: the stable aromatic thiazole core, the reactive bromine atom at the 2-position, and the synthetically versatile carboxylic acid at the 5-position. The propyl group at the 4-position provides lipophilicity, which can be crucial for biological applications.

The research utility of this compound can be inferred from studies on closely related analogues. For example, 2-Bromo-4-methylthiazole-5-carboxylic acid is a known heterocyclic building block used in the synthesis of novel azole antifungal agents. Similarly, other halogenated thiazole carboxylic acids have been synthesized and evaluated as potent inhibitors of bacterial enzymes, demonstrating antibacterial and antibiofilm activities. nih.gov Therefore, this compound is best understood as a valuable intermediate, offering a platform for the synthesis of new, potentially bioactive compounds for investigation in pharmaceutical and agrochemical research.

Properties of this compound and Related Compounds

PropertyThis compound2-Bromo-4-methylthiazole-5-carboxylic acid2-Bromothiazole-5-carboxylic acid
CAS Number 81569-64-4 letopharm.comcymitquimica.comchemicalbook.comaablocks.com40003-41-6 sigmaaldrich.com54045-76-0 nih.gov
Molecular Formula C₇H₈BrNO₂S cymitquimica.comaablocks.comC₅H₄BrNO₂S sigmaaldrich.comC₄H₂BrNO₂S nih.gov
Molecular Weight 250.11 g/mol cymitquimica.comaablocks.com222.06 g/mol sigmaaldrich.com208.04 g/mol nih.gov
Physical Form Solid sigmaaldrich.comSolid sigmaaldrich.comNot specified
Melting Point Not specified158 °C (decomposes) sigmaaldrich.comNot specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-propyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-3-4-5(6(10)11)12-7(8)9-4/h2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHXBYKCDWDCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515262
Record name 2-Bromo-4-propyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81569-64-4
Record name 2-Bromo-4-propyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 4 Propylthiazole 5 Carboxylic Acid

Strategies for Thiazole (B1198619) Ring Formation with Bromo- and Propyl- Substituents

The foundational step in many synthetic routes is the formation of the thiazole heterocyclic system. The choice of cyclization strategy is critical as it often dictates the initial placement of substituents on the ring.

The Hantzsch thiazole synthesis is a primary and widely utilized method for forming the thiazole ring. youtube.comnih.gov This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.comnih.gov The substituents on the final thiazole ring are determined by the specific structures of these starting materials. For instance, to generate a 4-propylthiazole (B1614785) scaffold, one could employ an α-haloketone that contains a propyl group adjacent to the carbonyl. The reaction mechanism proceeds through a nucleophilic attack by the sulfur of the thioamide on the halogenated carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.comnih.gov

Another versatile method is the modified Gewald reaction, which can produce thiazoles from nitriles. nih.govresearchgate.net Studies have shown that the substitution pattern on the nitrile precursor determines whether the reaction yields a thiazole or a thiophene (B33073). nih.gov Specifically, the presence of an alkyl or aryl substituent on the α-carbon of the nitrile leads selectively to the formation of a 2-substituted thiazole. nih.gov

Cyclization MethodReactantsProduct TypeKey Feature
Hantzsch Synthesis youtube.comnih.govα-Halocarbonyl + ThioamideSubstituted ThiazolesVersatile method where substituents are determined by starting materials.
Cook-Heilbron Method nih.govAminonitrile + Carbon Disulfide5-Aminothiazole DerivativesSynthesizes 2,4-disubstituted 5-aminothiazoles.
Modified Gewald Reaction nih.govα-Substituted Nitrile + Mercaptoacetaldehyde precursor2-Substituted ThiazolesOutcome (thiophene vs. thiazole) depends on nitrile substitution. nih.gov

The propyl group at the C4 position can be introduced either during the ring formation or onto a pre-existing thiazole ring. In a Hantzsch-type synthesis, using a starting material like 1-bromo-2-pentanone would directly place the propyl group at the 4-position of the resulting thiazole.

Alternatively, the propyl group can be installed on a functionalized thiazole ring. Drawing parallels from thiophene chemistry, a common strategy involves direct lithiation followed by quenching with an electrophile. mdpi.com For example, 2-propylthiophene (B74554) can be prepared by lithiating thiophene with n-BuLi and subsequently reacting it with n-propyl bromide. mdpi.com A similar strategy could be envisioned for a thiazole derivative, where a suitable precursor is lithiated at the C4 position, followed by reaction with a propyl halide to install the side chain.

Regioselective Bromination Approaches for Thiazole Rings

Introducing a bromine atom specifically at the C2 position of the 4-propylthiazole-5-carboxylic acid core requires a regioselective approach. The electronic nature of the thiazole ring, being less electron-rich than thiophene, makes direct electrophilic substitution more challenging and often requires more forceful conditions. lookchem.com

Direct bromination of thiazole is less facile compared to thiophene and typically requires more aggressive reaction conditions. lookchem.com However, methods have been developed to achieve this transformation. A strategy for the bromination of the thiazole core can be developed to allow for subsequent cross-coupling reactions. researchgate.net For some substrates, direct bromination using bromine in acetic acid and chloroform (B151607) can be effective. mdpi.com For electron-rich aromatic and heteroaromatic acids, a transition metal-free decarboxylative bromination has been reported, which could be a potential, albeit complex, route if the substitution pattern were different. researchgate.net This process is useful for producing valuable reagents from abundant starting materials. researchgate.net Another approach involves using tetrabutylammonium (B224687) tribromide (TBATB) as a mild brominating agent, which has been shown to be effective for the regioselective bromination of other nitrogen-containing heterocycles. nih.gov

A powerful and often necessary strategy to obtain specific bromothiazole isomers involves sequential bromination and debromination steps. lookchem.comnih.govacs.org This approach can produce the full family of bromothiazoles, including 2-bromothiazole (B21250), 4-bromothiazole, 5-bromothiazole (B1268178), and various di- and tri-brominated species. lookchem.comnih.gov This methodology circumvents the challenges of regioselectivity in direct bromination by first creating a polybrominated intermediate, which is then selectively debrominated at a specific position to yield the desired product. lookchem.com These methods have been updated and optimized to avoid the use of elemental bromine. lookchem.comnih.gov

Bromination StrategyKey IntermediateTypical ReagentsOutcome
Direct Bromination mdpi.comnih.govSubstituted ThiazoleBr₂, Acetic Acid; TBATBDirect introduction of bromine, regioselectivity can be challenging.
Sequential Bromination-Debromination lookchem.comnih.govPolybrominated ThiazoleBrominating agent followed by a reducing agent (e.g., NaBH₄, BuLi). lookchem.comHigh regioselectivity for isomers difficult to obtain directly.
From Halo-precursors researchgate.netresearchgate.netDibromothiazole (e.g., 2,4-dibromothiazole)Organometallics (e.g., organozincs) and Pd catalysts. researchgate.netStepwise, regioselective functionalization at different positions.
Sandmeyer-type Reaction lookchem.com2-AminothiazoleNaNO₂, HBr, CuBrConverts an amino group at C2 to a bromo group.

Halogenated thiazoles, particularly di- and tri-substituted ones, are crucial building blocks in synthetic chemistry. researchgate.net Compounds like 2,4-dibromothiazole (B130268) are valuable precursors because the two bromine atoms exhibit different reactivities, allowing for regioselective functionalization. researchgate.netresearchgate.net Cross-coupling reactions, such as those catalyzed by palladium, preferentially occur at the more electron-deficient 2-position of 2,4-dibromothiazole. researchgate.net This allows for the selective introduction of a substituent at C2, leaving the C4 bromine available for subsequent reactions. researchgate.net

A potential synthetic route for 2-Bromo-4-propylthiazole-5-carboxylic acid could therefore start with 2,4-dibromothiazole. A regioselective bromine-magnesium or bromine-lithium exchange at the C4 position, followed by reaction with a propylating agent, could yield 2-bromo-4-propylthiazole. The final step would be the introduction of the carboxylic acid group at the C5 position, which could be achieved through lithiation and subsequent quenching with carbon dioxide. The conversion of bromothiazoles into their corresponding carboxylic acids via thiazolyllithium intermediates is a known and convenient synthesis method. researchgate.net

Introduction of the Carboxylic Acid Moiety at the 5-Position

The synthesis of this compound hinges on the effective installation of the carboxyl group at the C5 position of the thiazole core. Several classical and modern organic chemistry reactions enable this specific functionalization.

Carboxylation Reactions

Direct carboxylation of the thiazole ring at the 5-position is a primary strategy for introducing the carboxylic acid moiety. This is often achieved by creating a nucleophilic center at the target carbon, which then reacts with an electrophilic carbon source like carbon dioxide.

One established method involves a halogen-metal exchange reaction. For instance, a suitably substituted 5-bromothiazole can be treated with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a 5-thiazolyllithium intermediate. This potent nucleophile is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired thiazole-5-carboxylic acid. researchgate.net This approach provides a direct route to the carboxylic acid from a halogenated precursor. researchgate.net

More recent advancements in carboxylation chemistry have introduced dual-function reagents that act as both a base and a CO2 source. soton.ac.uk For example, the potassium salt of triphenylacetic acid can decarboxylate to generate CO2 and a strong base (trityl anion) in situ. soton.ac.uk This system can deprotonate a sufficiently acidic C-H bond, such as the one at the 5-position of a thiazole ring, which is then carboxylated by the released CO2. soton.ac.uk This method avoids the use of cryogenic temperatures and gaseous CO2, offering a more practical alternative for C-H carboxylation. soton.ac.uk

Table 1: Selected Carboxylation Methodologies

Method Reagents Key Intermediate Features
Halogen-Metal Exchange 1. n-Butyllithium 2. CO2 (dry ice) 3. H3O+ 5-Thiazolyllithium Direct conversion of 5-bromothiazole; requires low temperatures. researchgate.net

Oxidation Methods for Carboxylic Acid Formation

Another versatile approach is the oxidation of a pre-existing functional group at the 5-position of the thiazole ring. Common precursors for this strategy include 5-formylthiazoles or 5-hydroxymethylthiazoles.

Alternative oxidation methods can be employed, though selectivity can be a challenge. For example, oxidants like potassium permanganate (B83412) (KMnO4) under phase-transfer conditions have been used to dehydrogenate thiazolines to thiazoles, but can also lead to other products. researchgate.net For the specific conversion of a methyl or aldehyde group to a carboxylic acid, controlled conditions are crucial to prevent over-oxidation or ring cleavage.

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile (cyanide) group is a reliable and widely used method for preparing carboxylic acids. For the synthesis of the title compound, this would involve the hydrolysis of a 2-bromo-4-propylthiazole-5-carbonitrile precursor. The existence of related 2-bromothiazole-5-carbonitriles makes this a feasible route. nih.gov

Nitrile hydrolysis can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid like sulfuric acid or hydrochloric acid. The reaction proceeds through a carboxamide intermediate, which is then further hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis, using a reagent like sodium hydroxide, also proceeds via the carboxamide and yields a carboxylate salt, which is subsequently protonated in an acidic workup to give the final carboxylic acid.

A related method involves the conversion of a carboxamide to a carboxylic acid. For instance, isothiazole-5-carboxamides have been successfully converted to their corresponding carboxylic acids in high yield by treatment with sodium nitrite (B80452) in trifluoroacetic acid (TFA) at low temperatures. mdpi.com This demonstrates that if the synthesis leads to a carboxamide, it can be readily converted to the target acid.

Advanced Synthetic Transformations for Analogues and Derivatives of this compound

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules. Advanced strategies can be employed to either build the core ring with desired substitutions or to further modify the existing functional groups.

Utilizing N-Propargylamines in Thiazole Synthesis

N-Propargylamines are versatile building blocks in the synthesis of various nitrogen-containing heterocycles, including thiazoles. researchgate.netbeilstein-journals.org These compounds can undergo cyclization reactions to form the thiazole core, offering an alternative pathway to analogues of the title compound. researchgate.netbeilstein-journals.org

A common strategy involves the reaction of N-propargylamines with isothiocyanates. nih.gov This reaction can be catalyzed by acids, such as p-toluenesulfonic acid (PTSA), often under microwave irradiation to accelerate the transformation. beilstein-journals.orgnih.gov The process is believed to proceed through a thiourea (B124793) intermediate, which then undergoes an intramolecular cyclization to form the thiazole ring. beilstein-journals.org By selecting an N-propargylamine with a propyl group adjacent to the alkyne, this method can be used to construct the 4-propylthiazole core. The substituent at the 2-position is determined by the isothiocyanate used, providing a route to various 2-amino-4-propylthiazole derivatives. These can then be further modified, for example, through diazotization and bromination, to access the 2-bromo substitution pattern.

Table 2: Thiazole Synthesis from N-Propargylamines

Reactants Catalyst/Conditions Product Type Reference
N-Propargylamine + Isothiocyanate p-Toluenesulfonic acid (PTSA), DMF, 160 °C (Microwave) 4-Substituted-5-methylthiazol-2-amine beilstein-journals.orgnih.gov

Functional Group Interconversions on Thiazole Carboxylic Acids

The carboxylic acid and bromo-substituents on the title compound are versatile handles for a wide array of functional group interconversions, enabling the synthesis of a diverse library of derivatives. The ethyl ester of a similar compound, ethyl 2-bromothiazole-5-carboxylate, is noted as a valuable intermediate for synthesizing biologically active molecules due to its reactivity. chemimpex.com

Key transformations include:

Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Esters can offer improved solubility or act as protecting groups. chemimpex.com

Amide Formation: The carboxylic acid can be coupled with various amines to form amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with an amine. This reaction is fundamental in medicinal chemistry for creating compounds with diverse biological activities. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4). fiveable.me Borane (BH3) is also effective and can selectively reduce carboxylic acids in the presence of other functional groups like esters. fiveable.me The resulting hydroxymethylthiazole can be a precursor for further synthetic modifications.

Cross-Coupling Reactions: The bromine atom at the 2-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, significantly expanding the structural diversity of the derivatives. For example, a related bromo-thiazole ester has been used in Suzuki coupling reactions to synthesize complex molecules like Febuxostat. guidechem.com

These interconversions allow chemists to systematically modify the structure of this compound to explore structure-activity relationships in drug discovery and materials science. chemimpex.comnih.gov

Derivatization via Acid Chloride Intermediates

The carboxylic acid functional group in this compound is a versatile handle for the synthesis of various derivatives. A common and efficient strategy to enhance its reactivity is the conversion to the corresponding acid chloride, 2-bromo-4-propylthiazole-5-carbonyl chloride. This highly reactive intermediate is not typically isolated and is used in situ for the synthesis of a wide array of functional groups, most notably amides and esters, through nucleophilic acyl substitution reactions.

The initial step in this synthetic sequence is the activation of the carboxylic acid. This is generally achieved by treating this compound with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for this transformation. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride. fishersci.itresearchgate.netrsc.org The choice of chlorinating agent can depend on the scale of the reaction and the desired purity of the intermediate, as the byproducts of thionyl chloride (SO₂ and HCl) and oxalyl chloride (CO, CO₂, and HCl) are gaseous and easily removed. researchgate.net

Once the 2-bromo-4-propylthiazole-5-carbonyl chloride is formed, it can be readily reacted with a variety of nucleophiles to yield the desired derivatives.

Amide Formation:

The reaction of the acid chloride with primary or secondary amines is a robust method for the synthesis of 2-bromo-4-propylthiazole-5-carboxamides. This reaction, often referred to as the Schotten-Baumann reaction, is typically performed by adding the amine to the solution of the freshly prepared acid chloride at a reduced temperature, often 0 °C, to control the exothermic reaction. fishersci.it An excess of the amine or the addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is necessary to neutralize the hydrochloric acid generated during the reaction. fishersci.it The reaction proceeds rapidly to afford the corresponding amide in good to excellent yields. This methodology is applicable to a wide range of amines, allowing for the introduction of diverse substituents at the amide nitrogen.

Ester Formation:

Similarly, esters of this compound can be synthesized by reacting the acid chloride intermediate with an alcohol. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a nucleophilic catalyst and an acid scavenger. The alcohol is added to the solution of the acid chloride, and the reaction mixture is stirred, often at room temperature, until completion. The Fischer esterification, which involves the direct acid-catalyzed reaction of a carboxylic acid and an alcohol, is an alternative but often requires harsher conditions and is reversible. masterorganicchemistry.comlibretexts.org The acid chloride route provides a more direct and irreversible method for ester synthesis.

The following table summarizes the derivatization of this compound via its acid chloride intermediate with various nucleophiles.

Starting Material Reagent(s) Nucleophile Product
This compound1. (COCl)₂, cat. DMF, DCM2. Aniline, TEAAniline2-Bromo-N-phenyl-4-propylthiazole-5-carboxamide
This compound1. SOCl₂, reflux2. DiethylamineDiethylamine2-Bromo-N,N-diethyl-4-propylthiazole-5-carboxamide
This compound1. (COCl)₂, cat. DMF, DCM2. Methanol, PyridineMethanolMethyl 2-bromo-4-propylthiazole-5-carboxylate
This compound1. SOCl₂, reflux2. Isopropanol, TEAIsopropanolIsopropyl 2-bromo-4-propylthiazole-5-carboxylate

Chemical Reactivity and Derivatization of 2 Bromo 4 Propylthiazole 5 Carboxylic Acid

Reactions Involving the C-2 Bromine Atom

The bromine atom attached to the thiazole (B1198619) ring is a key site for functionalization. Its reactivity is typical of an aryl halide, enabling a range of substitution and coupling reactions.

The C-2 bromine atom on the thiazole ring can be displaced by various nucleophiles. These reactions typically proceed via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the thiazole ring nitrogen and the adjacent carboxylic acid group facilitates this type of reaction. Common nucleophiles include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amino-thiazole derivatives, respectively. The reaction conditions often require elevated temperatures and the presence of a base to facilitate the substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the C-2 bromine atom of 2-bromo-4-propylthiazole-5-carboxylic acid serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This method is widely used to introduce aryl, heteroaryl, vinyl, or alkyl groups at the C-2 position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orgmdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the bromo-thiazole with a terminal alkyne. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov It provides a direct route to 2-alkynylthiazole derivatives. organic-chemistry.org The reaction can also be performed under copper-free conditions, which has gained increasing attention. nih.gov

Reaction Coupling Partner Catalyst System Product Type
Suzuki CouplingOrganoboronic acid/esterPalladium catalyst, Base2-Aryl/Alkyl/Vinyl-thiazole
Sonogashira CouplingTerminal alkynePalladium catalyst, Copper(I) co-catalyst, Amine base2-Alkynyl-thiazole

This table provides a simplified overview of common palladium-catalyzed cross-coupling reactions.

The bromine atom can undergo lithium-halogen exchange upon treatment with a strong organolithium reagent, such as n-butyllithium, typically at low temperatures. wikipedia.org This reaction generates a highly reactive 2-lithiated thiazole intermediate. nih.gov This organolithium species can then be quenched with various electrophiles to introduce a wide array of substituents at the C-2 position. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while quenching with carbon dioxide (followed by acidic workup) would lead to a dicarboxylic acid. This method offers a powerful and versatile strategy for the synthesis of diverse 2-substituted thiazole derivatives. wikipedia.orgreddit.com

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality at the C-5 position is another key site for derivatization, allowing for the formation of esters and amides, which are important functional groups in many biologically active molecules.

This compound can be converted to its corresponding esters through various standard esterification methods. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This is an equilibrium process, and the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org Alternatively, the carboxylic acid can be activated first, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an alcohol. libretexts.org This two-step process is often more efficient for less reactive alcohols.

Esterification Method Reagents Key Features
Fischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)Equilibrium reaction, suitable for simple alcohols. libretexts.org
Acyl Chloride FormationThionyl Chloride (SOCl₂), then AlcoholTwo-step process, generally higher yielding and suitable for a wider range of alcohols. libretexts.org

This table outlines common methods for the esterification of this compound.

The formation of amides from this compound typically requires activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. A direct reaction between the carboxylic acid and an amine is generally not feasible as it leads to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org

Formation of Acid Anhydrides and Acid Chlorides

The carboxylic acid functionality is readily converted into more reactive acylating agents, such as acid chlorides and acid anhydrides. These derivatives serve as key intermediates for synthesizing esters and amides through nucleophilic acyl substitution.

Acid Chlorides: The transformation of a carboxylic acid into an acid chloride is a standard procedure in organic synthesis. A common and effective reagent for this conversion is thionyl chloride (SOCl₂). libretexts.org The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by the chloride ion yields the acid chloride, with sulfur dioxide and hydrogen chloride as byproducts. libretexts.org

Reaction Scheme:

this compound + SOCl₂ → 2-Bromo-4-propylthiazole-5-carbonyl chloride + SO₂ + HCl

Acid Anhydrides: Acid anhydrides can be formed from carboxylic acids, often by reacting a carboxylic acid with an acid chloride in the presence of a base like pyridine (B92270). jackwestin.comlibretexts.org In this process, the base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. jackwestin.com The subsequent elimination of the chloride ion results in the formation of the acid anhydride (B1165640). jackwestin.com Symmetrical anhydrides can also be prepared, while cyclic anhydrides may be formed from dicarboxylic acids upon heating. libretexts.org

Reaction Scheme (with an acid chloride):

this compound + 2-Bromo-4-propylthiazole-5-carbonyl chloride → Bis(2-bromo-4-propylthiazole-5-carbonyl) anhydride + HCl

ReagentProduct TypeGeneral Mechanism
Thionyl Chloride (SOCl₂)Acid ChlorideConversion of -OH to a chlorosulfite leaving group, followed by nucleophilic attack by Cl⁻. libretexts.org
Acid Chloride + Base (e.g., Pyridine)Acid AnhydrideDeprotonation of the carboxylic acid followed by nucleophilic acyl substitution on the acid chloride. jackwestin.comlibretexts.org

Chelation Chemistry Involving the Carboxylic Acid Functionality

The structure of this compound contains multiple heteroatoms (N, S, O) that can act as coordination sites for metal ions. The thiazole ring nitrogen and the adjacent carboxylic acid group can function together as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. This chelation capability is a known feature of molecules containing thiazole and other azole rings. nih.govresearchgate.net

The biological activity and metal-binding properties of peptides and other molecules often depend on their conformational structure, which can be influenced by heterocyclic rings like thiazole. nih.gov The thiazole ring itself can constrain the peptide backbone, and its nitrogen atom can participate in stabilizing interactions such as hydrogen bonds. nih.govresearchgate.net The ability of thiazole-5-carboxylic acids to form stable complexes with metal ions is utilized in analytical chemistry for the detection of trace elements. chemimpex.com This suggests that this compound could be employed in the design of novel metal-organic frameworks or as a chelating agent in various applications.

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, but its reactivity is significantly different from that of benzene (B151609) due to the presence of the nitrogen and sulfur atoms and the inherent polarization of the ring.

Electrophilic aromatic substitution (EAS) on the thiazole ring is a key reaction pathway for its functionalization. slideshare.net The position of substitution is governed by the electronic properties of the ring itself and the directing effects of the existing substituents. The thiazole ring is generally less reactive towards electrophiles than benzene. masterorganicchemistry.com

In this compound, the ring already has substituents at positions 2, 4, and 5, leaving only the C-H bond at position 3 available for substitution. However, EAS reactions on thiazoles are complex. The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions. The sulfur atom can help stabilize intermediates. The directing effects of the existing groups must be considered:

2-Bromo group: Halogens are deactivating but ortho, para-directing in benzene chemistry due to a combination of inductive withdrawal and resonance donation. uci.edu

4-Propyl group: Alkyl groups are activating and ortho, para-directing. uci.edu

5-Carboxylic acid group: This is a deactivating, meta-directing group.

Given that the only available position is C3, which does not exist in thiazole nomenclature, electrophilic substitution on the ring itself is highly unlikely without prior modification or under harsh conditions that might lead to ring degradation. Most functionalization would occur via other mechanisms, such as metalation followed by quenching with an electrophile. researchgate.net

Ring-closing metathesis (RCM) is a powerful technique for synthesizing unsaturated rings, including heterocycles, from acyclic diene precursors using metal catalysts like those developed by Grubbs and Schrock. wikipedia.orgorganic-chemistry.org This method is particularly useful for forming 5- to 7-membered rings and even larger macrocycles. wikipedia.org The reaction is driven by the formation of a stable cyclic alkene and a volatile byproduct, typically ethylene. wikipedia.org

While RCM does not directly operate on the aromatic thiazole ring, it is a key strategy for constructing larger ring systems that incorporate a pre-formed thiazole unit. For example, a synthetic precursor bearing a thiazole core and two terminal alkene chains could undergo intramolecular RCM to form a macrocycle containing the thiazole moiety. The functional group tolerance of modern RCM catalysts allows for their use with complex substrates, including those with various heterocycles. nih.gov

Ring-opening metathesis polymerization (ROMP) is a related process that uses the strain of a cyclic olefin to drive its polymerization into a linear polymer. wikipedia.org This reaction is less relevant for the direct modification of the stable aromatic thiazole ring itself but could be applied to strained, non-aromatic rings that are fused to a thiazole core.

Metathesis ReactionDescriptionRelevance to Thiazoles
Ring-Closing Metathesis (RCM)Intramolecular reaction of a diene to form a cyclic alkene and a small volatile molecule (e.g., ethylene). wikipedia.orgSynthesis of macrocycles and polycyclic structures containing a thiazole unit. nih.gov
Ring-Opening Metathesis Polymerization (ROMP)Polymerization of a cyclic olefin driven by ring strain relief. wikipedia.orgPolymerization of strained, non-aromatic rings fused to a thiazole scaffold.

Modifications at the Propyl Side Chain

The propyl group at the C4 position offers another site for chemical modification. The carbon atom of the propyl chain directly attached to the thiazole ring (the α-carbon) is analogous to a benzylic position. This position is activated towards radical reactions due to the ability of the aromatic thiazole ring to stabilize a radical intermediate.

A common reaction at such activated positions is free-radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator. This would selectively introduce a bromine atom at the α-carbon of the propyl chain. The resulting α-bromo derivative is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce other functional groups (e.g., -OH, -CN, -OR, -NH₂), or it can be eliminated to form an alkene. Such transformations have been documented for related alkyl-substituted heterocycles. bldpharm.com

Applications of 2 Bromo 4 Propylthiazole 5 Carboxylic Acid in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Construction

2-Bromo-4-propylthiazole-5-carboxylic acid is a pivotal intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com The true synthetic value of the compound lies in the orthogonal reactivity of its two primary functional groups: the C2-bromo substituent and the C5-carboxylic acid. This dual functionality allows for sequential, selective modifications, enabling the assembly of intricate molecular frameworks.

The thiazole (B1198619) core itself is a key feature in many bioactive molecules. nih.gov For instance, derivatives of thiazole carboxylic acids are used as reagents to synthesize azole-based protein kinase B inhibitors, some of which exhibit anti-cancer properties. chemdad.com Similarly, other substituted thiazole carboxylic acids have been investigated for their potential to ameliorate insulin (B600854) sensitivity and hyperlipidemia, highlighting the therapeutic relevance of this structural motif. nih.gov

The C2-bromo position is primed for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. The C5-carboxylic acid group, on the other hand, is readily converted into a wide range of other functionalities, including esters, amides, and hydroxymethyl groups. This allows for the introduction of diverse side chains or linking points, which is crucial for tuning the pharmacological properties of a target molecule. This step-wise, controlled elaboration is a cornerstone of modern synthetic strategies, placing this compound as a key strategic component in multi-step syntheses.

Utilization as a Building Block for Functionalized Thiazole Libraries

In modern drug discovery, the generation of chemical libraries—large collections of structurally related compounds—is essential for screening against biological targets. This compound is an ideal starting scaffold for creating such functionalized thiazole libraries. chemimpex.com Its distinct points of modification (the C2, C4, and C5 positions) allow for systematic structural diversification.

Researchers can generate a vast array of analogs through combinatorial chemistry approaches:

C2-Position: The bromine atom can be replaced with a multitude of aryl, heteroaryl, or alkyl groups via cross-coupling reactions.

C5-Position: The carboxylic acid can be coupled with a diverse set of amines or alcohols to produce a library of amides or esters.

C4-Position: While the propyl group is fixed in the parent molecule, the synthesis can be adapted to introduce other alkyl or aryl groups at this position, further expanding the library's diversity.

This modular approach enables the rapid synthesis of hundreds or thousands of unique thiazole derivatives. mdpi.com Each compound in the library possesses the core thiazole structure but differs in its peripheral substituents, allowing for a thorough exploration of the structure-activity relationship (SAR) to identify optimal interactions with a biological target. researchgate.net

Design and Synthesis of Advanced Heterocyclic Scaffolds and Architectures

Beyond simple derivatization, this compound serves as a foundational element for the design and synthesis of more advanced heterocyclic scaffolds and multi-ring architectures. The thiazole ring can act as a central hub, connecting different molecular fragments in a precise three-dimensional orientation. nih.gov

For example, synthetic routes can be designed where the thiazole unit is linked to other aromatic or heterocyclic systems, creating complex polycyclic structures. nih.govmdpi.com Such advanced scaffolds are often sought in drug design to mimic complex natural products or to present functional groups to a biological receptor in a pre-organized fashion. The synthesis of thiazole-based stilbene (B7821643) analogs, which have shown activity as DNA topoisomerase IB inhibitors, demonstrates how the thiazole core can be integrated into larger conjugated systems. nih.gov In these syntheses, a brominated thiazole is a key precursor for building out the larger molecular framework. nih.gov

Potential in Materials Science (e.g., as a building block for organic electronic materials)

While the primary applications of this compound have been in life sciences, its structural features suggest significant potential in materials science. Thiazole-containing compounds are known to be incorporated as core units in functional materials like thermotropic liquid crystals. researchgate.net The thiazole ring is an electron-rich heterocycle capable of participating in extended π-conjugated systems, which is a fundamental requirement for organic electronic materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This compound is a promising monomer for creating novel conjugated polymers or small molecules for these applications.

The bromo and carboxylic acid groups provide two reactive handles for polymerization reactions (e.g., Suzuki or Stille polycondensation).

The thiazole core can serve as an electron-donating unit within the polymer backbone.

The propyl group can enhance the solubility of the resulting polymer in organic solvents, which is critical for solution-based processing and device fabrication.

By strategically coupling this monomer with other aromatic or heteroaromatic building blocks, materials scientists can fine-tune the electronic properties (like the HOMO/LUMO energy levels) and morphological characteristics of the resulting materials to optimize device performance.

Data Tables

Table 1: Key Synthetic Transformations of this compound

Reactive SiteReaction TypeReagents & ConditionsResulting Structure/Functionality
C5-COOH AmidationAmine (R-NH₂), Coupling Agent (e.g., EDC, HATU)Thiazole-5-carboxamide
C5-COOH EsterificationAlcohol (R-OH), Acid CatalystThiazole-5-carboxylate ester
C2-Br Suzuki CouplingBoronic Acid (R-B(OH)₂), Pd Catalyst, Base2-Aryl/Alkyl-thiazole derivative
C2-Br Stille CouplingOrganostannane (R-SnBu₃), Pd Catalyst2-Aryl/Alkyl-thiazole derivative
C2-Br Buchwald-Hartwig AminationAmine (R₂NH), Pd Catalyst, Base2-Amino-thiazole derivative
C2-Br Halogen-Metal Exchangen-BuLi or i-PrMgCl2-Lithio/Magnesio-thiazole intermediate

Computational and Theoretical Investigations of 2 Bromo 4 Propylthiazole 5 Carboxylic Acid and Its Derivatives

Molecular Modeling and Docking Studies for Structure-Reactivity Correlations

Molecular modeling and docking are instrumental in elucidating the structure-activity relationships (SAR) of bioactive molecules. For 2-Bromo-4-propylthiazole-5-carboxylic acid and its derivatives, these studies can predict how the molecule might interact with biological targets, such as enzymes or receptors.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, thiazole (B1198619) derivatives have been investigated as inhibitors for various enzymes. biointerfaceresearch.comnih.gov A hypothetical docking study of this compound against a target protein, such as a kinase, would involve preparing the 3D structure of the molecule and the receptor's binding site. The docking algorithm would then calculate the most likely binding poses and estimate the binding affinity, often expressed as a docking score.

Structure-Reactivity Correlations: By comparing the docking scores and binding interactions of a series of derivatives, researchers can establish correlations between structural features and biological activity. For example, modifications to the propyl group at the C4 position or substitution of the bromine atom at the C2 position could be modeled to understand their impact on binding. The carboxylic acid group at C5 is a key feature, likely involved in hydrogen bonding interactions within a receptor's active site. Studies on similar heterocyclic compounds have shown that such interactions are crucial for potent biological activity. nih.govnih.gov

A typical output from a molecular docking study is a table of binding energies and interacting residues, as illustrated below in a hypothetical scenario targeting a generic kinase.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound -8.5LYS78, ASP184, PHE185ASP184 (Carboxylate O)
Derivative A (4-ethyl)-8.2LYS78, ASP184, PHE185ASP184 (Carboxylate O)
Derivative B (4-isopropyl)-8.8LYS78, ASP184, ILE62ASP184 (Carboxylate O)

This table is for illustrative purposes and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Structure and Reaction Pathways

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of the electronic properties and reactivity of molecules. rsc.orgresearchgate.net For this compound, these calculations can reveal details about its molecular orbitals, charge distribution, and potential reaction mechanisms.

Electronic Structure: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov DFT calculations can precisely compute these values. The bromine atom, being highly electronegative, and the carboxylic acid group are expected to significantly influence the electron density distribution across the thiazole ring.

Reaction Pathways: Theoretical calculations can model the transition states and energy barriers of potential reactions. For instance, the nucleophilic substitution of the bromine atom or reactions involving the carboxylic acid group can be investigated to predict the most favorable reaction pathways and products.

Below is a table of hypothetical electronic properties calculated for the title compound using DFT at the B3LYP/6-31G(d) level of theory.

ParameterCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap (ΔE)4.7 eV
Dipole Moment3.2 D
Electron Affinity1.9 eV
Ionization Potential7.0 eV

This table is for illustrative purposes and does not represent actual experimental data.

In Silico Approaches for Scaffold Modification and Rational Design

The thiazole ring is a versatile scaffold in medicinal chemistry. researchgate.net In silico methods allow for the rational design of new derivatives of this compound with potentially enhanced biological activity or improved physicochemical properties. nih.gov

Scaffold Hopping and Modification: Computational tools can suggest replacing the thiazole core with other heterocyclic systems (scaffold hopping) or modifying the existing scaffold with different functional groups. For the title compound, this could involve replacing the propyl group with other alkyl or aryl substituents or exploring different halogens at the C2 position.

Rational Design: Based on the insights from docking studies and quantum chemical calculations, new molecules can be designed with specific properties in mind. For example, if a docking study reveals a vacant hydrophobic pocket in the receptor's binding site, the propyl group could be extended or branched to better occupy this space, potentially leading to higher binding affinity. This structure-based drug design approach is a cornerstone of modern drug discovery. biointerfaceresearch.com

Prediction of Chemical Properties and Reactivity Profiles

Computational models can predict a wide range of chemical properties and reactivity profiles, which is particularly useful for novel compounds where experimental data is scarce.

Physicochemical Properties: Properties such as lipophilicity (LogP), solubility, and pKa can be estimated using various computational algorithms. These properties are crucial for understanding a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). For this compound, the carboxylic acid group is expected to confer some degree of water solubility and have a pKa typical of carboxylic acids on heterocyclic rings. researchgate.net

Reactivity Profiles: The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. rsc.org For the title compound, the MEP would likely show a negative potential (red/yellow) around the carboxylic acid oxygen atoms, indicating a site for electrophilic attack, and a positive potential (blue) near the hydrogen atoms.

Predicted PropertyPredicted ValueMethod
LogP2.8ALOGPS
pKa3.5ACD/Labs
Aqueous Solubility0.15 g/LALOGPS
Polar Surface Area69.5 ŲQSAR

This table is for illustrative purposes and does not represent actual experimental data.

Spectroscopic Characterization Analysis (focus on interpretation and theoretical prediction of spectra)

Computational methods are highly effective in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. jocpr.commdpi.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms in a molecule. jocpr.com For this compound, the predicted spectrum would show characteristic signals for the propyl chain protons, the carboxylic acid proton, and the carbons of the thiazole ring. Comparing the calculated spectrum with an experimental one can aid in the definitive assignment of signals and confirm the molecular structure. The bromine atom and the carboxylic acid group will have a significant influence on the chemical shifts of the adjacent thiazole ring carbons.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. jocpr.com Key predicted vibrations for the title compound would include the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, and various C-N, C-S, and C-Br stretches characteristic of the substituted thiazole ring.

A comparison of hypothetical experimental and theoretically predicted ¹³C NMR chemical shifts is presented below.

AtomPredicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)
Thiazole C2145.2144.8
Thiazole C4160.5161.0
Thiazole C5118.9119.3
Carboxyl C=O168.3168.7
Propyl CH₂ (alpha)29.830.1
Propyl CH₂ (beta)22.522.9
Propyl CH₃13.714.0

This table is for illustrative purposes and does not represent actual experimental data.

Future Research Directions and Perspectives in 2 Bromo 4 Propylthiazole 5 Carboxylic Acid Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The future of 2-Bromo-4-propylthiazole-5-carboxylic acid synthesis lies in the development of more efficient and environmentally friendly methods. Current research is geared towards overcoming the limitations of traditional synthetic routes, which often involve harsh reaction conditions and the use of hazardous reagents.

Key research focuses include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could significantly streamline its production.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve energy efficiency. Exploring microwave-assisted protocols for the key steps in the synthesis of this compound is a promising avenue.

Green Solvents and Reagents: A shift towards the use of benign solvents like water, supercritical CO2, or bio-based solvents, along with less toxic reagents, is crucial for developing sustainable synthetic pathways.

Synthetic ApproachPotential AdvantagesResearch Focus
Flow ChemistryEnhanced safety, scalability, and process controlOptimization of reaction conditions in continuous flow systems
Microwave-Assisted SynthesisReduced reaction times and energy consumptionDevelopment of efficient microwave-promoted reaction protocols
Green Chemistry PrinciplesMinimized environmental impact and improved safetyUtilization of sustainable solvents and less hazardous reagents

Development of Catalytic Systems for Highly Selective Transformations

The bromine atom and the carboxylic acid group on the thiazole (B1198619) ring offer multiple sites for chemical modification. The development of advanced catalytic systems is essential for achieving high selectivity in these transformations, enabling the precise synthesis of desired derivatives.

Future research will likely concentrate on:

Palladium-Catalyzed Cross-Coupling Reactions: Developing more active and stable palladium catalysts for Suzuki, Heck, and Sonogashira couplings at the C2-bromo position will allow for the introduction of a wide range of substituents.

C-H Activation: Direct functionalization of the thiazole ring through C-H activation is a highly atom-economical approach. Research into selective C-H activation catalysts will be a major area of investigation.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic systems is paramount. This is particularly important for applications in medicinal chemistry.

Integration into Advanced Materials Design and Fabrication

The unique electronic and structural properties of the thiazole ring make this compound a promising candidate for incorporation into advanced materials.

Potential applications and research directions include:

Organic Electronics: Thiazole-containing polymers have shown potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functional groups on this compound allow for its polymerization and tuning of the resulting material's properties.

Sensors: The thiazole moiety can act as a binding site for metal ions and other analytes. Incorporating this compound into sensor arrays could lead to the development of highly sensitive and selective chemical sensors.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can serve as a linker for the construction of MOFs. These materials have applications in gas storage, separation, and catalysis.

Expansion of Chemical Derivatization Strategies for Diverse Applications

The versatility of this compound as a scaffold allows for extensive chemical derivatization to tailor its properties for specific applications.

Future strategies will likely involve:

Amide Bond Formation: The carboxylic acid group can be readily converted to amides, opening up a vast chemical space for creating new compounds with potential biological activity.

Esterification: The formation of esters can be used to modify the solubility and pharmacokinetic properties of derivatives.

Modification of the Propyl Group: While the propyl group provides lipophilicity, its functionalization could introduce new properties and interaction points.

Derivatization StrategyFunctional Group TargetedPotential Applications
Amide CouplingCarboxylic AcidMedicinal Chemistry, Agrochemicals
EsterificationCarboxylic AcidProdrug Design, Material Science
Cross-CouplingBromo GroupOrganic Electronics, Catalysis

High-Throughput Synthesis and Screening of this compound Derivatives for Chemical Library Development

To fully explore the potential of this compound, particularly in drug discovery and materials science, the generation of large and diverse chemical libraries is essential. High-throughput synthesis (HTS) and screening techniques are critical for this endeavor.

Key aspects of this research direction include:

Combinatorial Chemistry: Utilizing the various reactive sites on the molecule to generate a large number of derivatives in a systematic manner.

Automated Synthesis Platforms: Employing robotic systems to perform reactions, purifications, and analyses, thereby accelerating the library development process.

Development of Screening Assays: Creating efficient and reliable assays to screen the synthesized libraries for desired properties, such as biological activity or material performance.

The systematic exploration of these future research directions will undoubtedly lead to new discoveries and applications for this compound and its derivatives, solidifying its importance as a valuable building block in modern chemistry.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4-propylthiazole-5-carboxylic acid, and what critical parameters influence reaction yields?

  • Methodological Answer : The synthesis of brominated thiazole-carboxylic acids typically involves electrophilic bromination or substitution reactions. For example, bromination of thiazole derivatives can be achieved using Br₂ in a solvent like CCl₄ at 45–50°C, analogous to the synthesis of 5-bromofuran-2-carboxylic acid . Key parameters include:
  • Temperature control : Higher temperatures (45–50°C) favor regioselective bromination at the 2-position of the thiazole ring.
  • Solvent choice : Non-polar solvents (e.g., CCl₄) minimize side reactions.
  • Purification : Recrystallization from boiling water or ethanol is effective for isolating high-purity products (>95%) .

Q. How can researchers optimize the purification of this compound to achieve high purity (>98%) required for pharmacological studies?

  • Methodological Answer :
  • Recrystallization : Use solvents like ethanol or water, as demonstrated for 5-bromo-4-methoxythiophene-3-carboxylic acid (mp 155–156°C), which achieved >97% purity .
  • Chromatography : Reverse-phase HPLC or silica gel column chromatography can resolve impurities from brominated byproducts .
  • Purity validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for assessing purity .

Advanced Research Questions

Q. What strategies can be employed to address contradictory NMR data observed in the characterization of brominated thiazole-carboxylic acid derivatives?

  • Methodological Answer :
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals caused by the bromine atom’s deshielding effects .
  • X-ray crystallography : Confirm regiochemistry and hydrogen-bonding patterns, as seen in structural studies of similar brominated heterocycles .
  • Reference comparisons : Cross-check chemical shifts with databases like NIST Chemistry WebBook for brominated analogs .

Q. How does the electronic effect of the propyl group at the 4-position influence the reactivity of the thiazole ring toward electrophilic substitution reactions?

  • Methodological Answer :
  • Electron-donating effects : The propyl group at C4 increases electron density at C5, making it susceptible to electrophilic attack. This aligns with studies on 4-substituted thiazoles, where alkyl groups enhance reactivity at adjacent positions .
  • Steric effects : Bulkier substituents (e.g., trifluoromethyl in 2-Bromo-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid) may hinder bromination at C2, necessitating optimized reaction conditions .

Q. How should this compound be stored to prevent decomposition, based on analogs?

  • Methodological Answer :
  • Temperature : Store below -20°C in airtight containers, as recommended for brominated phenylacetic acids .
  • Light sensitivity : Protect from UV light using amber glass vials, similar to handling protocols for 5-bromo-2-thiophenecarboxylic acid .

Key Notes

  • Synthetic Challenges : Regioselective bromination requires careful control of temperature and solvent polarity to avoid di-substitution .
  • Data Contradictions : Discrepancies in spectral data may arise from tautomerism or residual solvents; use deuterated DMSO for NMR to suppress exchange broadening .
  • Safety : Follow protocols for brominated compounds, including gloves, goggles, and fume hoods, as outlined for 2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.